

Dilmapimod pharmacokinetics three-compartment model

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Compound Focus: Dilmapimod

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Drug Background and Study Overview

Dilmapimod is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for its anti-inflammatory effects, including in patients with severe trauma at risk for developing Acute Respiratory Distress Syndrome (ARDS) [1] [2].

The data comes from a **phase IIa, randomised, double-blind, placebo-controlled study** (ClinicalTrials.gov Identifier: NCT00996840). The population pharmacokinetic (PopPK) analysis was performed using NONMEM software, and the model was developed using 471 **dilmapimod** concentration records from 57 subjects [1] [3] [2].

Three-Compartment Model & Quantitative Parameters

The plasma concentration-time profile of intravenously administered **dilmapimod** was best described by a three-compartment model with zero-order input and first-order elimination [1] [3]. The table below summarizes the core model parameters and the quantitative impact of Body Mass Index (BMI):

Parameter	Symbol	Value	Description
Clearance	CL	35.87 L/h	Population typical value [1]
Steady-State Volume of Distribution	V _{ss}	160 L	Sum of V _c , V ₂ , and V ₃ [1]
BMI on Clearance	$\Delta CL / \Delta BMI$	+1.79 L/h	Increase per 1 kg/m ² BMI increase [1] [3]
BMI on Inter-compartment Clearance	$\Delta Q_2 / \Delta BMI$	+0.52 L/h	Increase per 1 kg/m ² BMI increase [1] [3]

The model described that after IV dosing, **dilmapimod** was **quickly distributed** to peripheral compartments and then **slowly eliminated** in a multi-exponential manner. The plasma concentration increased approximately proportionally with the dose [1] [3].

Detailed Experimental Protocol

For a comprehensive understanding, here are the key methodological details from the study:

- **Study Design & Dosing:** The study included four cohorts with different dosing regimens [3] [2]:
 - **Cohort 1:** 3 mg IV over 4 hours.
 - **Cohort 2:** 7.5 mg IV over 24 hours.
 - **Cohort 3:** 7.5 mg IV over 4 hours.
 - **Cohort 4:** 10 mg IV over 24 hours. Dosing was for 3 consecutive days. A follow-up visit was conducted on day 7.
- **PK Blood Sampling** [3] [2]:
 - For **4-hour infusion** (Cohorts 1 & 3): Samples on Day 1 (pre-dose, 4, 4.25, 5, 8, 12h), pre-dose on Days 2 & 3, and 24h post-third dose.
 - For **24-hour infusion** (Cohorts 2 & 4): Pre-dose on Days 1 & 2; on Day 3 (pre-dose, 24h, 24h10min, 24h45min, 27h, 34h, 40h, 48h).
- **Bioanalytical Method** [3] [2]:

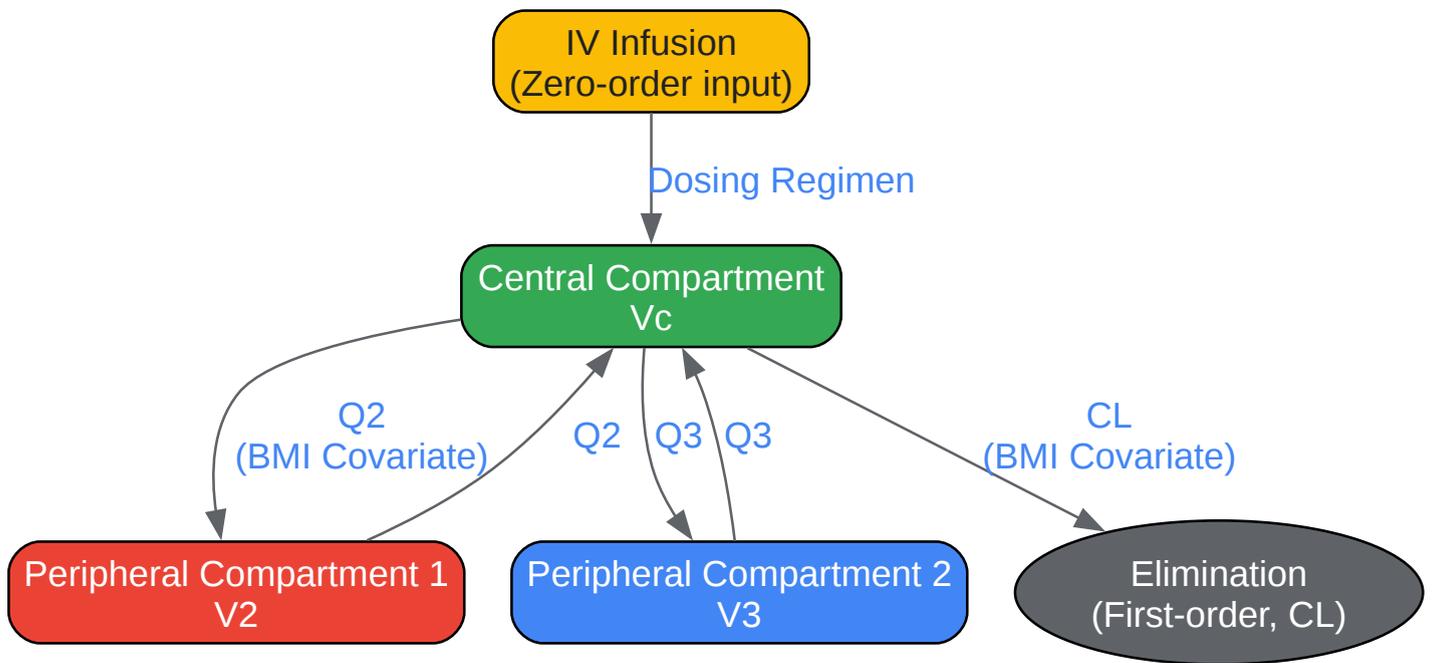
- **PK Assay: Dilmapimod** in human plasma was quantified using a validated protein precipitation method followed by HPLC-MS/MS. The lower limit of quantification (LLOQ) was **0.1 ng/mL**, and the higher limit was **100 ng/mL**.
- **PD Assay (for CRP)**: Human serum CRP levels were quantified using an immunoturbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of **1.0 to 480 mg/L**.
- **Dataset and Outliers**: Two outlier subjects were excluded from the model. Their concentration range over the sampling interval was over ten times greater than the majority of subjects. Inclusion caused model minimization failure [3].

Pharmacodynamics and Model Visualization

The study also explored the relationship between **dilmapimod** concentration and the pharmacodynamic (PD) biomarker, C-reactive protein (CRP) [1] [2].

- **PD Model**: The CRP profile post-injury was described by an **indirect response model**. There was a sharp increase in CRP following trauma, which then slowly diminished [1] [3].
- **Drug Effect**: Data exploration indicated a **potential trend** of **dilmapimod** inhibiting the production of CRP. However, in this specific dataset, the effect did not show a statistically significant improvement in the PK/PD model [1] [2].

The diagram below illustrates the structural components of the final population pharmacokinetic model for **dilmapimod**.



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Diagram of the three-compartment PK model for intravenous **diltiazem**, showing covariates [1] [3] [2].

Summary for Research Professionals

- **Model Adequacy:** The developed three-compartment model adequately characterized **diltiazem**'s PK in severe trauma patients. **Body Mass Index (BMI)** was identified as a statistically significant covariate on both clearance (CL) and inter-compartmental clearance (Q2) [1] [2].
- **Clinical Relevance:** The PopPK analysis provides a robust foundation for understanding **diltiazem** disposition in a critically ill population. The quantified effect of BMI is crucial for considering individualized dosing strategies in future clinical developments [1].
- **Pharmacodynamic Insight:** While a definitive concentration-effect relationship for CRP inhibition was not established in this analysis, the indirect response model successfully characterized the placebo (disease) response, and a positive trend was noted [1] [3].

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